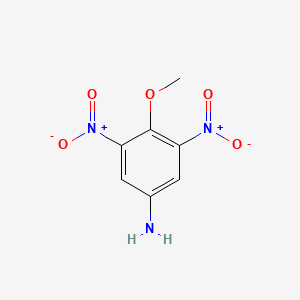

4-Methoxy-3,5-dinitroaniline

Descripción general

Descripción

4-Methoxy-3,5-dinitroaniline is an organic compound with the molecular formula C₇H₇N₃O₅ It is a derivative of aniline, characterized by the presence of methoxy and nitro groups on the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methoxy-3,5-dinitroaniline can be synthesized through a nitration reaction of 4-methoxyaniline. The nitration process involves the introduction of nitro groups (-NO₂) into the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents. The reaction is highly exothermic and requires careful temperature control to avoid over-nitration and decomposition of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in continuous-flow microreactor systems. This method offers advantages such as improved safety, selectivity, and efficiency compared to traditional batch processes. The continuous-flow approach allows for better control of reaction parameters and reduces the risk of hazardous conditions .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxy-3,5-dinitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or manganese dioxide (MnO₂).

Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), manganese dioxide (MnO₂), acidic or neutral conditions.

Reduction: Hydrogen gas (H₂) with a catalyst, sodium borohydride (NaBH₄), mild to moderate temperatures.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of 4-methoxy-3,5-diaminoaniline.

Substitution: Formation of substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methoxy-3,5-dinitroaniline serves as an intermediate in synthesizing various organic compounds, including dyes and pharmaceuticals. Its unique functional groups allow for further chemical modifications that are essential in developing new materials and drugs.

Materials Science

The compound is being investigated for its potential use in nonlinear optical materials due to its electronic properties. Nonlinear optical materials are crucial in applications such as telecommunications and laser technology, where they can manipulate light in novel ways.

Biological Research

Research has indicated that derivatives of dinitroanilines exhibit biological activity, particularly against certain viral strains. For instance, studies have shown that diarylaniline derivatives, including those related to this compound, demonstrate promising results as antiviral agents against HIV-1 . The interactions of these compounds with biological systems are being explored to develop new therapeutic agents.

Case Study 1: Antiviral Activity

In a study evaluating various dinitroaniline derivatives for their antiviral properties, compounds similar to this compound were tested against wild-type HIV-1 and drug-resistant strains. The results indicated that specific modifications to the dinitroaniline structure could enhance potency and selectivity against viral targets .

| Compound | EC50 (μM) | Selective Index |

|---|---|---|

| Compound A | 0.003 | 20,887 |

| Compound B | 0.016 | >2800 |

This table illustrates the effectiveness of modified dinitroanilines in inhibiting viral replication.

Case Study 2: Herbicide Mechanism

Dinitroanilines have been extensively studied for their role as herbicides. They inhibit microtubule formation in plant cells by binding to tubulin, leading to disrupted cell division and growth . The mechanism involves forming a herbicide-tubulin complex that prevents microtubule elongation.

| Herbicide | Mechanism of Action | Effects on Plants |

|---|---|---|

| Trifluralin | Inhibits microtubule assembly | Stunted growth, root swelling |

This case study highlights the agricultural applications of dinitroanilines and their impact on weed management.

Toxicity and Safety Considerations

While exploring the applications of this compound, it is essential to consider its toxicity profile. Studies have shown that related compounds can exhibit mutagenic properties under certain conditions . Therefore, safety assessments are crucial when utilizing this compound in research and industrial applications.

Mecanismo De Acción

The mechanism of action of 4-methoxy-3,5-dinitroaniline involves its interaction with cellular components. In plants, it acts as a microtubule inhibitor, targeting tubulin proteins and disrupting cell division. This leads to the inhibition of root and shoot growth, making it effective as a herbicide . The compound forms a complex with tubulin, preventing the polymerization of microtubules necessary for cell division .

Comparación Con Compuestos Similares

- 2,4-Dinitroaniline

- 2,5-Dinitroaniline

- 2,6-Dinitroaniline

- 3,4-Dinitroaniline

- 3,5-Dinitroaniline

Comparison: 4-Methoxy-3,5-dinitroaniline is unique due to the presence of a methoxy group, which influences its chemical reactivity and biological activity. Compared to other dinitroaniline derivatives, it may exhibit different solubility, stability, and interaction with biological targets .

Actividad Biológica

4-Methoxy-3,5-dinitroaniline is a compound of significant interest due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is an aniline derivative characterized by two nitro groups (-NO₂) and a methoxy group (-OCH₃) attached to the aromatic ring. It can be synthesized through a nitration reaction of 4-methoxyaniline using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to prevent over-nitration and ensure product stability.

The biological activity of this compound primarily involves its interaction with cellular components:

- Microtubule Inhibition : In plant systems, it acts as a microtubule inhibitor, disrupting tubulin polymerization and subsequently inhibiting cell division. This mechanism is crucial for its application as a herbicide.

- Antimicrobial Activity : The compound exhibits selective activity against various microorganisms by targeting specific cellular pathways. It has been shown to possess bactericidal properties against Gram-positive bacteria .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

- Bactericidal Activity : The compound demonstrates significant activity against Staphylococcus aureus and Enterococcus species with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μg/mL .

- Mechanism : The antimicrobial action is believed to involve inhibition of protein synthesis and disruption of nucleic acid production, leading to bacterial cell death .

Anticancer Properties

Research indicates that this compound may have anticancer properties:

- Inhibition of Tumor Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of certain cancer cell lines by interfering with microtubule dynamics, similar to other known anticancer agents .

- Selectivity : Its selectivity towards tumor cells over normal cells makes it a candidate for further investigation in cancer therapeutics .

Toxicological Studies

Toxicological evaluations have revealed important safety information regarding this compound:

Case Studies

Several case studies have explored the biological activities of this compound:

- Antimicrobial Efficacy Against MRSA :

- Impact on Leishmania Tubulin Assembly :

Data Summary Table

Propiedades

IUPAC Name |

4-methoxy-3,5-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c1-15-7-5(9(11)12)2-4(8)3-6(7)10(13)14/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVAEULYDDSWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.